7-Hydroxymethotrexate

Dihydrofolate Reductase Antifolate Potency In Vitro Pharmacology

Quantifying 7-hydroxymethotrexate (7-OH-MTX) for therapeutic drug monitoring demands a reference standard that is chromatographically resolved from methotrexate and accurately reflects the metabolite's distinct low solubility. Using MTX or DAMPA standards leads to quantification bias, confounds pharmacokinetic modeling, and misses the 0.081 μmol/L predictive threshold for delayed elimination. This high-purity 7-OH-MTX standard directly addresses these challenges: - Enables LC-MS/MS methods achieving LLOQs as low as 0.5 nmol/L for clinical decision support. - Replicates the intratubular precipitation phenomenon driven by its limited aqueous solubility for in vitro nephrotoxicity studies. - Provides a certified impurity marker for HPLC purity analysis of MTX API and finished products, supporting ANDA submissions.

Molecular Formula C20H22N8O6
Molecular Weight 470.4 g/mol
CAS No. 5939-37-7
Cat. No. B1664196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxymethotrexate
CAS5939-37-7
Synonyms7-Hydroxymethotrexate;  NSC 380963;  NSC-380963;  NSC380963;  NSC 380962;  NSC-380962;  NSC380962; 
Molecular FormulaC20H22N8O6
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1
InChIKeyHODZDDDNGRLGSI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-Hydroxymethotrexate: Key MTX Metabolite for TDM


7-Hydroxymethotrexate (7-OH-MTX) is the primary circulating phase I metabolite of methotrexate (MTX), formed via hepatic aldehyde oxidase-mediated 7-oxidation [1]. While structurally analogous to the parent antifolate, 7-OH-MTX exhibits a profoundly attenuated inhibitory capacity against mammalian dihydrofolate reductase (DHFR) and a drastically reduced aqueous solubility profile compared to MTX [1][2]. These intrinsic physicochemical and pharmacological differences underpin its unique contribution to the clinical toxicity spectrum of high-dose MTX (HD-MTX) regimens, rendering its accurate quantification indispensable for effective therapeutic drug monitoring (TDM) and renal safety management [3].

1

Metabolite-specific reference standard for MTX metabolic pathway studies

2

Supports TDM research assay development and bioanalytical method validation

3

Enables solubility-driven nephrotoxicity model studies distinct from parent drug

7-Hydroxymethotrexate: Necessity of Specific Standards


The interchange of 7-Hydroxymethotrexate with its parent compound methotrexate (MTX) or the alternative metabolite 2,4-diamino-N10-methylpteroic acid (DAMPA) in research and clinical protocols is strictly precluded by profound quantitative disparities in physicochemical behavior and biological significance. Unlike MTX, 7-OH-MTX exhibits a >100-fold reduction in DHFR inhibitory potency [1] and a significantly lower aqueous solubility that directly mediates intratubular precipitation and nephrotoxicity [2]. In analytical contexts, the physical separation of MTX from 7-OH-MTX is non-trivial and requires method-specific optimization [3]; furthermore, clinical studies confirm that serum MTX levels alone cannot predict the enhanced toxicity associated with aberrant 7-OH-MTX pharmacokinetics [4]. Consequently, the use of MTX or DAMPA reference standards will yield inaccurate quantification, confound pharmacokinetic modeling, and fail to predict delayed elimination events, thereby compromising both research integrity and patient safety protocols.

Risk
Impact

DHFR potency shift

Profound reduction in DHFR inhibition relative to parent compound may confound target engagement attribution in functional assays.

Solubility divergence

Considerably lower aqueous solubility can alter precipitation behavior in renal tubule models, limiting direct substitution for nephrotoxicity studies.

Analytical recovery mismatch

Consistently lower extraction recovery versus MTX introduces systematic negative bias if parent calibrators are used without validated metabolite standards.

7-Hydroxymethotrexate Quantitative Differentiation


Reduced DHFR Inhibitory Activity

The biological activity of 7-Hydroxymethotrexate is quantitatively distinct from its parent compound, Methotrexate. While MTX is a potent inhibitor of DHFR, 7-OH-MTX exhibits a marked reduction in inhibitory capacity. This difference in target engagement is a primary reason why 7-OH-MTX cannot be considered an equipotent substitute for MTX in functional assays [1].

DHFR Inhibition
Head-to-head
200-fold reduction vs MTX
Supports DHFR target engagement attribution; not equipotent substitute.
In vitro mammalian DHFR assay context
Dihydrofolate Reductase Antifolate Potency In Vitro Pharmacology

Solubility-Driven Nephrotoxicity

The solubility profile of 7-Hydroxymethotrexate is a critical differentiator from Methotrexate, with direct implications for its nephrotoxic potential. Research identifies 7-OH-MTX as having 'very limited aqueous solubility,' a property that facilitates its precipitation within the acidic environment of renal tubules, a phenomenon far less pronounced for the parent drug MTX [1]. This physicochemical characteristic is independent of its DHFR inhibitory activity.

Aqueous Solubility
Head-to-head
Considerably less soluble than MTX
Informs precipitation-based nephrotoxicity model design.
Renal tubule pH microenvironment context
Physicochemical Properties Nephrotoxicity Precipitation Risk

Divergent Pharmacokinetic Profiles

Following high-dose MTX infusions, the elimination kinetics of 7-Hydroxymethotrexate and the parent drug diverge significantly. In preliminary patient pharmacokinetic studies, the terminal half-life (γ half-life) of 7-OH-MTX was observed to be substantially different from that of MTX, leading to altered metabolite-to-parent ratios over time [1]. This necessitates the availability of a pure standard for accurate, time-resolved quantification in plasma.

Elimination Half-life
Reported
γ half-life 10.2–15.8 h (7-OH-MTX) vs 26.2–42.9 h (MTX)
Divergent PK profile requires independent calibration for accurate modeling.
Two-patient osteosarcoma study; limited sample context
Pharmacokinetics Elimination Half-Life Therapeutic Drug Monitoring

Predictive Threshold for Delayed Elimination

Clinical utility of 7-Hydroxymethotrexate measurement is validated by a quantitative, actionable threshold derived from patient data. In a study of 107 patients receiving high-dose MTX, a free 7-OH-MTX plasma concentration exceeding 0.081 μmol/L at 48 hours or later post-administration was identified as a statistically significant predictor of delayed drug elimination and associated clinical toxicity [1]. This finding provides a concrete, evidence-based decision point for clinical monitoring.

Predictive Threshold
Head-to-head
Free 7-OH-MTX >0.081 µmol/L at 48h+
Supports pharmacokinetic monitoring endpoint context; predictive for delayed elimination.
107-patient research cohort; free fraction assay required
Clinical Toxicology Predictive Biomarker Delayed Elimination Nephrotoxicity

Ultra-Sensitive LC-MS/MS Quantification

Modern analytical validation studies demonstrate the capacity for ultra-sensitive detection of 7-Hydroxymethotrexate in complex biological samples. A validated HPLC-MS/MS method utilizing electrospray ionization (ESI) achieved a lower limit of quantitation (LLOQ) of 0.5 nmol/L for 7-OH-MTX, with a linear calibration range of 0.5 – 100 nmol/L [1]. This level of sensitivity is critical for detecting low-abundance metabolites in matrices like erythrocytes or CSF.

Analytical Sensitivity
Reported
LLOQ 0.5 nmol/L (HPLC-MS/MS)
Achieves equivalent sensitivity to MTX with validated reference standard.
Human erythrocyte matrix; linear 0.5–100 nmol/L
Analytical Chemistry LC-MS/MS Method Validation LLOQ

Differential Extraction Recovery

The physicochemical differences between 7-Hydroxymethotrexate and Methotrexate manifest in differential analytical recoveries during standard sample preparation workflows. A validated HPLC method employing SEP-PAK C-18 cartridge extraction reported a mean recovery range of 67.6–76.1% for 7-OH-MTX, compared to a higher recovery range of 78.3–84.9% for MTX [1]. Similarly, a protein precipitation method showed clean-up recoveries from plasma of 72% for 7-OMTX and 88% for MTX [2].

Extraction Recovery
Head-to-head
7-OH-MTX: 67.6–76.1% vs MTX: 78.3–84.9% (SPE)
Recovery disparity mandates metabolite-specific calibrators to avoid negative bias.
SEP-PAK C18 extraction; protein precipitation method also 72% vs 88%
Sample Preparation HPLC Method Validation Analytical Recovery

7-Hydroxymethotrexate Applications


Clinical TDM Assay Development

Essential for clinical pharmacology laboratories developing or validating LC-MS/MS or HPLC assays to monitor 7-OH-MTX in patient plasma. As demonstrated by the 0.081 μmol/L predictive threshold for delayed elimination [1] and the LLOQ of 0.5 nmol/L [2], a high-purity standard is required to achieve the necessary sensitivity and accuracy to guide clinical decisions and prevent nephrotoxicity.

Population PK/PD Modeling

Crucial for academic and pharmaceutical researchers constructing joint parent-metabolite pharmacokinetic models. The divergent half-lives and recovery characteristics of 7-OH-MTX versus MTX [1] necessitate its use as an independent analyte to accurately model metabolite exposure and correlate it with renal and hepatic toxicity outcomes, thereby informing safer dosing strategies.

In Vitro Nephrotoxicity & Solubility Studies

Required for research groups investigating the molecular mechanisms of MTX-induced renal injury. The 'very limited aqueous solubility' of 7-OH-MTX is a key driver of intratubular precipitation and toxicity, distinct from the parent drug [2]. Pure 7-OH-MTX is needed to replicate this precipitation phenomenon in vitro and to screen for interventions that might mitigate this specific toxicity pathway.

MTX Impurity Profiling and QC

Indispensable for analytical and QC departments in the pharmaceutical industry. 7-Hydroxymethotrexate is a known degradation product and process impurity of Methotrexate. A certified reference standard is required to develop and validate HPLC methods for detecting and quantifying this specific impurity [3] in MTX active pharmaceutical ingredient (API) and finished drug products, ensuring compliance with pharmacopeial standards.

Application
Selection Property
Validation Focus
TDM Assay Research & Validation
Independent metabolite calibration standard
Method sensitivity and accuracy at low nmol/L range
Population PK/PD Modeling Studies
Divergent elimination half-life reference
Exposure-response model parameter estimation
In Vitro Nephrotoxicity Mechanism Research
Low aqueous solubility standard
Intratubular precipitation replication in model systems
API Impurity Profiling & QC
Certified impurity reference material
Pharmacopeial limit testing and method suitability

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